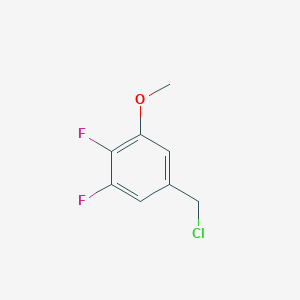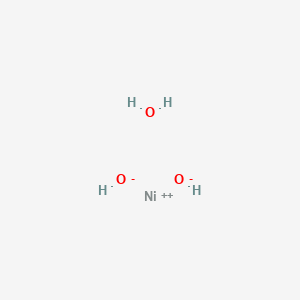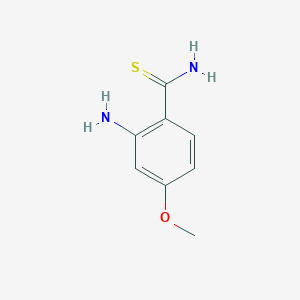
6,6',6''-((1,7,13-Trioxa-4,10,16-triazacyclooctadecane-4,10,16-triyl)tris(methylene))tripicolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6’,6’'-((1,7,13-Trioxa-4,10,16-triazacyclooctadecane-4,10,16-triyl)tris(methylene))tripicolinic acid is a complex organic compound characterized by its unique structure, which includes multiple oxygen and nitrogen atoms arranged in a cyclic formation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’,6’'-((1,7,13-Trioxa-4,10,16-triazacyclooctadecane-4,10,16-triyl)tris(methylene))tripicolinic acid typically involves multiple steps, including the formation of the triazacyclooctadecane ring and subsequent functionalization with picolinic acid groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger volumes, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
6,6’,6’'-((1,7,13-Trioxa-4,10,16-triazacyclooctadecane-4,10,16-triyl)tris(methylene))tripicolinic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds.
Scientific Research Applications
6,6’,6’'-((1,7,13-Trioxa-4,10,16-triazacyclooctadecane-4,10,16-triyl)tris(methylene))tripicolinic acid has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development and delivery systems.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,6’,6’'-((1,7,13-Trioxa-4,10,16-triazacyclooctadecane-4,10,16-triyl)tris(methylene))tripicolinic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to metal ions, enzymes, and other biomolecules, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,7,13-Trioxa-4,10,16-triazacyclooctadecane: A related compound with a similar cyclic structure but lacking the picolinic acid groups.
3,9,15-Tribenzyl-6,12,18-triisopropyl-4,10,16-trimethyl-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone: Another compound with a similar triazacyclooctadecane core but different functional groups.
Uniqueness
6,6’,6’'-((1,7,13-Trioxa-4,10,16-triazacyclooctadecane-4,10,16-triyl)tris(methylene))tripicolinic acid is unique due to its specific combination of triazacyclooctadecane and picolinic acid groups, which confer distinct chemical properties and potential applications. This uniqueness makes it a valuable compound for various scientific research and industrial applications.
Properties
Molecular Formula |
C33H42N6O9 |
|---|---|
Molecular Weight |
666.7 g/mol |
IUPAC Name |
6-[[10,16-bis[(6-carboxypyridin-2-yl)methyl]-1,7,13-trioxa-4,10,16-triazacyclooctadec-4-yl]methyl]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C33H42N6O9/c40-31(41)28-7-1-4-25(34-28)22-37-10-16-46-18-12-38(23-26-5-2-8-29(35-26)32(42)43)14-20-48-21-15-39(13-19-47-17-11-37)24-27-6-3-9-30(36-27)33(44)45/h1-9H,10-24H2,(H,40,41)(H,42,43)(H,44,45) |
InChI Key |
UJOHRIDFAFZBHB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN(CCOCCN(CCOCCN1CC2=NC(=CC=C2)C(=O)O)CC3=NC(=CC=C3)C(=O)O)CC4=NC(=CC=C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2-Iodobenzo[d]oxazol-7-yl)methanamine](/img/structure/B12828551.png)







![Spiro[cyclohexane-1,3'-indoline]-2,3-dione](/img/structure/B12828599.png)


